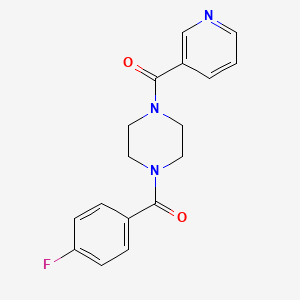
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide, also known as EMPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMPP is a synthetic compound that belongs to the isoxazolecarboxamide family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
作用機序
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide works by inhibiting the activity of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). cAMP is a signaling molecule that is involved in various cellular processes, including inflammation. By inhibiting PDE4, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide increases the levels of cAMP, which can reduce inflammation and improve symptoms in various diseases.
Biochemical and Physiological Effects
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. In a study using a mouse model of asthma, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide was shown to reduce airway inflammation and improve lung function. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has also been shown to reduce inflammation in a rat model of COPD and improve symptoms in a mouse model of psoriasis.
実験室実験の利点と制限
One advantage of using 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its specificity for PDE4 inhibition. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to have minimal effects on other PDE isoforms, which reduces the risk of off-target effects. However, one limitation of using 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has potential future directions in the development of therapeutics for various diseases. One potential direction is the development of 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide analogs that have improved solubility and pharmacokinetic properties. Another potential direction is the use of 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in combination with other therapeutics to enhance its anti-inflammatory effects. Additionally, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide could be studied for its potential effects on other diseases that involve inflammation, such as inflammatory bowel disease and rheumatoid arthritis.
In conclusion, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide works by inhibiting the activity of PDE4, which can reduce inflammation and improve symptoms in various diseases. While 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has advantages and limitations for lab experiments, it has potential future directions in the development of therapeutics for various diseases.
合成法
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide can be synthesized through a multistep process that involves the reaction of 4-phenoxyphenylacetic acid with thionyl chloride to form 4-phenoxyphenylacetyl chloride. This intermediate is then reacted with 5-methyl-3-phenylisoxazole-4-carboxylic acid to form 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide.
科学的研究の応用
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications, including its ability to inhibit the activity of a protein called PDE4. PDE4 is involved in the regulation of inflammation and plays a role in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. By inhibiting PDE4, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has the potential to reduce inflammation and improve symptoms in these diseases.
特性
IUPAC Name |
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-17-18(13(2)24-21-17)19(22)20-14-9-11-16(12-10-14)23-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVGVGNWOHELAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)

![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)
![4'-({[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5766688.png)
![N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)